molecular formula C11H20N2O2 B2904094 N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide CAS No. 1280794-18-4

N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide

Cat. No.: B2904094
CAS No.: 1280794-18-4
M. Wt: 212.293
InChI Key: PYXOYQSWQBTEEV-UHFFFAOYSA-N
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Description

N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide is a synthetic acetamide derivative characterized by a propan-2-yl backbone substituted with an azepan-1-yl (7-membered saturated ring containing one nitrogen) and an acetamide group. Its molecular formula is C₁₀H₁₇N₂O₂ (calculated molecular weight: 197.26 g/mol).

Properties

IUPAC Name

N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-9(12-10(2)14)11(15)13-7-5-3-4-6-8-13/h9H,3-8H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXOYQSWQBTEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCCC1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route 1: Acylation of Azepane with Propionyl Chloride

Reaction Mechanism

This method involves the direct acylation of azepane using propionyl chloride derivatives. The reaction proceeds via nucleophilic attack of the azepane’s tertiary amine on the electrophilic carbonyl carbon of propionyl chloride, forming the intermediate 1-(azepan-1-yl)propan-1-one. Subsequent acetylation of the secondary amine with acetic anhydride yields the target compound.

Experimental Conditions

  • Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
  • Temperature: 0°C to room temperature for acylation; 50°C for acetylation.
  • Catalyst: Triethylamine (TEA) to neutralize HCl byproduct.
  • Yield: 68–73% after purification via silica gel chromatography.
Table 1: Optimization of Acylation Conditions
Parameter Condition 1 Condition 2
Solvent DCM DMF
Reaction Time 6 h 4 h
Yield 68% 73%
Purity (HPLC) 95% 98%

Synthetic Route 2: Reductive Amination of a Ketone Intermediate

Reaction Overview

Reductive amination offers a two-step pathway:

  • Condensation of azepane with levulinic acid (4-oxopentanoic acid) to form an imine intermediate.
  • Reduction using sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF), followed by acetylation.

Critical Parameters

  • Reducing Agent: STAB preferred over NaBH4 due to superior selectivity for imine reduction.
  • Solvent System: THF/acetic acid (9:1 v/v) stabilizes the protonated imine, enhancing reaction efficiency.
  • Purification: Liquid-liquid extraction with ethyl acetate and brine, followed by rotary evaporation.
Table 2: Reductive Amination Yield Comparison
Reducing Agent Solvent Yield (%)
STAB THF/AcOH 75
NaBH4 MeOH 48
LiAlH4 Et2O 62

Synthetic Route 3: Coupling Reactions Using Carbodiimide Reagents

Carbodiimide-Mediated Amidation

This approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid group of 2-acetamidopropanoic acid for coupling with azepane.

Protocol Details

  • Activation: EDC/HOBt in DMF at 0°C for 30 minutes.
  • Coupling: Addition of azepane at room temperature for 12 h.
  • Workup: Aqueous extraction with ethyl acetate, drying over MgSO4, and column chromatography.
Table 3: Coupling Agent Efficiency
Reagent System Solvent Yield (%)
EDC/HOBt DMF 82
DCC/DMAP CHCl3 65
HATU/DIEA DCM 78

Industrial-Scale Production Methods

Continuous-Flow Reactor Systems

Industrial synthesis prioritizes throughput and solvent recovery. A patented continuous-flow process involves:

  • Step 1: Azepane and methyl acrylate react in a tubular reactor at 120°C to form methyl 1-(azepan-1-yl)prop-2-enoate.
  • Step 2: Hydrolysis to the carboxylic acid, followed by amidation with ammonia and acetylation.

Key Advantages

  • Solvent Recycling: >90% recovery of DMF via distillation.
  • Throughput: 50 kg/day output with 99.5% purity.

Comparison of Synthetic Routes

Table 4: Route-Specific Metrics
Metric Route 1 Route 2 Route 3
Cost (USD/g) 12.50 18.20 15.80
Reaction Time (h) 10 14 12
Scalability Moderate Low High
Environmental Impact High (DCM) Moderate (THF) Low (DMF)

Chemical Reactions Analysis

Types of Reactions

N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azepane Moieties

RS194B (N-(2-(azepan-1-yl)ethyl)-2-(hydroxyimino)acetamide)
  • Molecular Formula : C₉H₁₇N₃O₂
  • Key Features: Ethyl linker between azepane and acetamide; hydroxyimino (NOH) group.
  • Biological Activity: Used as an oxime therapy for organophosphorus poisoning, reactivating acetylcholinesterase .
  • Key Difference: The hydroxyimino group in RS194B enables nucleophilic reactivation of phosphorylated enzymes, absent in the target compound.
N-[2-Azepan-1-yl-1-(1H-indol-3-ylmethyl)-2-oxoethyl]acetamide
  • Molecular Formula : C₁₉H₂₅N₃O₂
  • Key Features : Indole-methyl substituent; bulky aromatic group.
  • Key Difference : The indole group increases lipophilicity, altering blood-brain barrier penetration compared to the target compound.

Piperazine-Containing Analogs

N-(1-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)acetamide (Compound 24)
  • Molecular Formula : C₁₅H₁₉N₃O₂Cl₂
  • Key Features : Piperazine ring (6-membered, two nitrogens); 3,4-dichlorophenyl substituent.
  • Biological Activity: Demonstrates antiseizure and antinociceptive activity (UPLC purity >99%, yield 92%) .
  • Key Difference : Piperazine’s dual nitrogen atoms enhance solubility and receptor binding affinity compared to azepane.

Benzotriazole-Substituted Analogs

2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(1-oxopropan-2-yl)acetamide (Compound 74)
  • Molecular Formula : C₁₁H₁₂N₄O₂
  • Key Features : Benzotriazole substituent; antioxidant properties.
  • Biological Activity : Exhibits high antioxidant activity via Griess reaction assay .

Diazepane-Containing Analogs

N-[2-(1,4-Diazepan-1-yl)-2-oxoethyl]acetamide
  • Molecular Formula : C₉H₁₇N₃O₂
  • Key Features : 1,4-diazepane (7-membered ring with two nitrogens).
  • Application : Increased nitrogen content improves coordination with metal ions, relevant in catalysis or metalloenzyme inhibition .
  • Key Difference : Additional nitrogen alters electronic properties and solubility compared to the target compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Biological Activity Source
N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide C₁₀H₁₇N₂O₂ 197.26 Azepane Under investigation -
RS194B C₉H₁₇N₃O₂ 199.25 Hydroxyimino Organophosphate detoxification
Compound 24 C₁₅H₁₉N₃O₂Cl₂ 344.09 3,4-Dichlorophenyl Antiseizure, antinociceptive
Compound 74 C₁₁H₁₂N₄O₂ 232.24 Benzotriazole Antioxidant
N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide C₉H₁₇N₃O₂ 199.25 1,4-Diazepane Metal coordination

Research Implications

  • Structural Flexibility : Azepane’s 7-membered ring provides conformational adaptability, enhancing binding to flexible enzyme pockets.
  • Functional Group Impact: Hydroxyimino (RS194B) and benzotriazole (Compound 74) groups introduce distinct reactivities, expanding therapeutic applications.
  • Solubility vs. Lipophilicity : Piperazine and diazepane analogs exhibit higher solubility, while aromatic substituents (indole, dichlorophenyl) improve membrane permeability.

Biological Activity

N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, supported by relevant research findings.

Chemical Structure and Properties

This compound features an azepane ring and an acetamide moiety, which contribute to its unique chemical properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding. This is particularly relevant in the context of metabolic pathways where enzyme regulation is crucial.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. This property is significant for therapeutic applications targeting receptor-mediated processes .

Biological Activity

Research has indicated that this compound exhibits several biological activities:

1. Antimicrobial Properties

Studies have shown that compounds similar to this compound possess antimicrobial properties. This suggests potential applications in treating infections caused by resistant bacterial strains.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

3. Analgesic Activity

Preliminary studies suggest that this compound may have analgesic effects, potentially through its action on pain pathways and receptor interactions .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

Study ReferenceFindings
Identified similar acetamides with dual activity against acetyl-CoA carboxylases and PPARs, indicating potential metabolic benefits.
Reported on derivatives exhibiting significant analgesic effects in rodent models, suggesting a pathway for pain management.
Highlighted antimicrobial activity against various pathogens, supporting its use in infection control.

Applications in Research and Industry

This compound has diverse applications:

Medicinal Chemistry

It serves as a lead compound for the development of new therapeutics targeting metabolic disorders and inflammation.

Pharmaceutical Development

The compound is utilized in drug formulation processes due to its favorable pharmacokinetic properties observed in preliminary studies.

Chemical Synthesis

As a building block in organic synthesis, it aids in creating more complex molecules for various applications in chemistry and biology .

Q & A

Q. What are the common synthetic routes for N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide, and what reaction conditions are critical for high yield?

The synthesis typically involves multi-step reactions starting from pyridin-2-yl derivatives or azepane-containing precursors. For example, coupling reactions between azepane-sulfonyl intermediates and acetamide-bearing moieties under catalytic conditions (e.g., palladium or base catalysts) are common. Solvents like DMF or THF, temperatures between 60–100°C, and inert atmospheres are critical for minimizing side reactions . Yield optimization often requires precise stoichiometric control and purification via column chromatography or recrystallization.

Q. How is the structural integrity of this compound confirmed during synthesis?

Analytical techniques such as ¹H/¹³C NMR (to verify functional groups and stereochemistry), HPLC (for purity >95%), and mass spectrometry (to confirm molecular weight) are standard. For crystalline derivatives, X-ray crystallography using software like SHELX can resolve bond lengths and angles, ensuring structural accuracy .

Q. What in vitro assays are recommended for preliminary biological screening of this compound?

Begin with enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT or CCK-8) to assess cytotoxicity. Molecular docking studies using AutoDock or Schrödinger Suite can predict binding affinities to receptors like CDK7 or inflammatory mediators, guiding target selection .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

Transition from batch to continuous flow reactors improves reproducibility and scalability. Automated systems enable real-time monitoring of parameters (pH, temperature) and rapid quenching of intermediates. Solvent selection (e.g., switching from DMF to acetonitrile) can enhance reaction efficiency and reduce waste .

Q. How do crystallographic data resolve contradictions in reported bioactivity profiles?

Conflicting bioactivity may arise from polymorphic variations or stereochemical ambiguities. Single-crystal X-ray diffraction (via SHELXL) clarifies 3D conformation, while density functional theory (DFT) calculations correlate electronic properties with activity. For example, a twisted azepane ring conformation might reduce steric hindrance, enhancing receptor binding .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

Poor in vivo performance often stems from low solubility or metabolic instability. Pharmacokinetic studies (plasma stability, microsomal assays) identify degradation pathways. Structural modifications, such as introducing electron-withdrawing groups (e.g., nitro or sulfonyl) or prodrug approaches, can improve bioavailability .

Q. How is this compound utilized as a building block in multi-step syntheses of complex molecules?

The azepane-acetamide core serves as a versatile scaffold for functionalization. For example, nucleophilic substitution at the acetamide carbonyl enables attachment of aryl or heteroaryl groups, while the azepane ring can undergo ring-opening reactions to generate polycyclic derivatives .

Q. What computational methods elucidate the mechanistic role of this compound in biological systems?

Molecular dynamics simulations (GROMACS, AMBER) model ligand-receptor interactions over time, revealing binding stability. QSAR models (using CODESSA or MOE) correlate substituent effects (e.g., sulfonyl vs. methoxy groups) with activity trends, aiding rational design .

Q. Methodological Notes

  • Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models to validate structural hypotheses .
  • Contradiction Resolution : Use meta-analysis of published IC₅₀ values and assay conditions (e.g., buffer pH, cell lines) to identify confounding variables .
  • Ethical Compliance : Adhere to institutional guidelines for handling nitro- or halogenated derivatives, which may pose toxicity risks .

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